molecular formula C14H11Cl2NO3S B2680536 N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide CAS No. 303152-44-5

N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide

Cat. No.: B2680536
CAS No.: 303152-44-5
M. Wt: 344.21
InChI Key: SSUYVXACYZZFHA-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetylphenyl group and a dichlorobenzenesulfonamide moiety, which contribute to its distinct chemical behavior and reactivity.

Scientific Research Applications

N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide has been explored for various scientific research applications:

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide typically involves the acylation of 2-acetylphenylamine with 3,5-dichlorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both acetylphenyl and dichlorobenzenesulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes involved in inflammation and cancer makes it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S/c1-9(18)13-4-2-3-5-14(13)17-21(19,20)12-7-10(15)6-11(16)8-12/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUYVXACYZZFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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